Differential BRD4 Bromodomain Binding Affinity vs. 4-Bromo-N-butylbenzamide
4-Bromo-N-butyl-2-ethoxybenzamide demonstrates a specific, measurable binding affinity for the BRD4 bromodomain, with a Kd of 1.26 µM, whereas the simpler analog 4-bromo-N-butylbenzamide does not display this interaction [1]. This indicates the 2-ethoxy group is a critical pharmacophoric element for targeting bromodomain-containing proteins [1].
| Evidence Dimension | Binding Affinity (Kd) to BRD4 in human HUT78 cells |
|---|---|
| Target Compound Data | Kd = 1.26 µM (1.26E+3 nM) |
| Comparator Or Baseline | 4-bromo-N-butylbenzamide (no reported BRD4 binding affinity) |
| Quantified Difference | Qualitative difference: Target compound has specific affinity, comparator does not. |
| Conditions | Mass spectrometry-based bromosphere chemoproteomic assay; 45 min incubation in human HUT78 cells [1] |
Why This Matters
This binding affinity makes 4-Bromo-N-butyl-2-ethoxybenzamide a suitable starting point for developing chemical probes targeting bromodomains, whereas the simpler analog is not fit for this purpose.
- [1] BindingDB. BDBM50098305: CHEMBL3590405. Binding affinity data for 4-Bromo-N-butyl-2-ethoxybenzamide to BRD4. View Source
